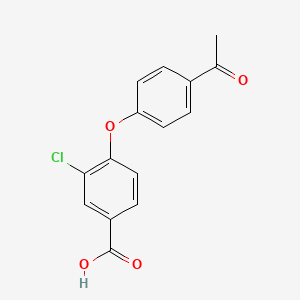
N-(3-エチルフェニル)-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and an ethylphenyl substituent
科学的研究の応用
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
Target of Action
The primary target of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .
Mode of Action
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide acts as a potent and noncompetitive NMDA receptor antagonist . By blocking the NMDA receptor, it inhibits the flow of ions through the channel, thus modulating the signal transmission across the synaptic cleft .
Biochemical Pathways
The action of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide on the NMDA receptor affects the glutamatergic signaling pathway . This pathway is involved in various functions including memory and learning, neuronal communication, and regulation of other cellular processes .
Result of Action
The molecular effect of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide’s action is the inhibition of the NMDA receptor . This leads to a decrease in the excitatory synaptic transmission, which can have various cellular effects depending on the specific neural circuits involved . For instance, it has been shown to be neuroprotective in a rat model of focal ischemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Carboxamide Group: The benzoxazine intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to introduce the carboxamide group.
Ethylphenyl Substitution: The final step involves the substitution of the benzoxazine ring with an ethylphenyl group, typically through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring or the ethylphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts alkylation using ethylbenzene and aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzoxazine derivatives.
類似化合物との比較
Similar Compounds
- N-(3-methylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- N-(4-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- N-(3-ethylphenyl)-3-oxo-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the specific positioning of the ethyl group on the phenyl ring and the presence of the carboxamide group, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(3-ethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
1226432-04-7 |
|---|---|
分子式 |
C23H17ClN4O3S |
分子量 |
464.92 |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-14-6-2-4-8-16(14)21-25-19(31-26-21)13-27-18-10-11-32-20(18)22(29)28(23(27)30)12-15-7-3-5-9-17(15)24/h2-11H,12-13H2,1H3 |
InChIキー |
YKIFWBKQRDXKCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


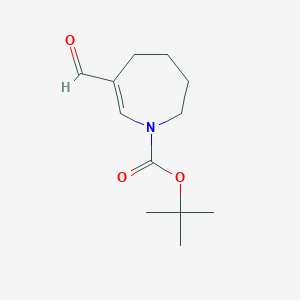
![N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2565131.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
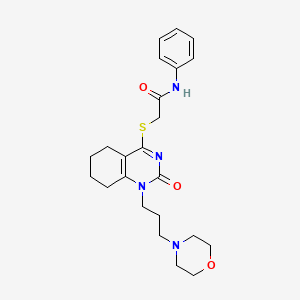
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2565138.png)
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
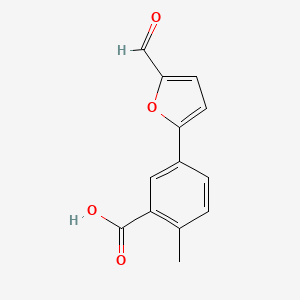
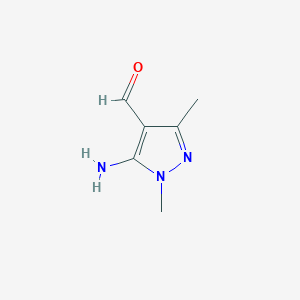

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
